molecular formula C6H8K8O18P4 B1147073 D-myo-Inositol-1,3,4,5-tetrakisphosphate, octapotassium salt

D-myo-Inositol-1,3,4,5-tetrakisphosphate, octapotassium salt

Cat. No.: B1147073
M. Wt: 804.80 g/mol
InChI Key: HDLWTQSZUMYYND-QAVKKEKOSA-F
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Biochemical Analysis

Biochemical Properties

D-myo-Inositol-1,3,4,5-tetrakisphosphate, octapotassium salt interacts with various enzymes and proteins. It is a potent inhibitor of Ins (1,4,5)P3 5-phosphatase . It facilitates Ca2+ influx by sensitizing Ins (1,4,5)P3-mediated activation of ICRAC .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It is reported to mobilize intracellular Ca2+ stores in saponin-permeabilized SH-SY5Y neuroblastoma cells . This suggests that it influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts as a potent inhibitor of Ins (1,4,5)P3 5-phosphatase , thereby influencing the molecular level effects.

Temporal Effects in Laboratory Settings

Its role as a potent inhibitor of Ins (1,4,5)P3 5-phosphatase suggests potential long-term effects on cellular function .

Metabolic Pathways

This compound is involved in the metabolic pathway of inositol 1,4,5-trisphosphate . It interacts with enzymes such as Ins (1,4,5)P3 5-phosphatase .

Preparation Methods

Synthetic Routes and Reaction Conditions: D-myo-Inositol-1,3,4,5-tetrakisphosphate, octapotassium salt is synthesized through the phosphorylation of inositol 1,4,5-trisphosphate. The reaction involves the use of specific phosphorylating agents under controlled conditions to ensure the addition of phosphate groups at the desired positions on the inositol ring .

Chemical Reactions Analysis

Types of Reactions: D-myo-Inositol-1,3,4,5-tetrakisphosphate, octapotassium salt primarily undergoes phosphorylation and dephosphorylation reactions. It acts as a substrate for various phosphatases and kinases involved in cellular signaling pathways .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various phosphorylated derivatives of inositol, which play crucial roles in cellular signaling and regulation .

Properties

IUPAC Name

octapotassium;[(1R,2S,4S,5S)-2,4-dihydroxy-3,5,6-triphosphonatooxycyclohexyl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16O18P4.8K/c7-1-3(21-25(9,10)11)2(8)5(23-27(15,16)17)6(24-28(18,19)20)4(1)22-26(12,13)14;;;;;;;;/h1-8H,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20);;;;;;;;/q;8*+1/p-8/t1-,2-,3?,4-,5+,6?;;;;;;;;/m0......../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDLWTQSZUMYYND-QAVKKEKOSA-F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(C(C(C1OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])O)OP(=O)([O-])[O-])O.[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[C@H]1([C@H](C([C@H]([C@H](C1OP(=O)([O-])[O-])O)OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])O.[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8K8O18P4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

804.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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